

Structural Analysis of L-Octanoylcarnitine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β -oxidation. Its structural integrity and physicochemical properties are intrinsically linked to its biological function and are of significant interest in the study of metabolic disorders and drug development. This technical guide provides an in-depth analysis of the structural and physicochemical characteristics of the **L-Octanoylcarnitine** molecule, supported by detailed experimental protocols for its characterization using advanced analytical techniques.

Introduction

L-Octanoylcarnitine is an endogenous metabolite formed by the esterification of L-carnitine with octanoic acid. As a key intermediate in the carnitine shuttle system, it facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step in cellular respiration and energy production.[1][2][3] Aberrations in the levels of **L-Octanoylcarnitine** are associated with various metabolic diseases, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD), making it a crucial biomarker for diagnosis and therapeutic monitoring. A thorough understanding of its molecular structure is paramount for elucidating its role in health and disease and for the rational design of therapeutic interventions.



Physicochemical and Structural Properties

The fundamental physicochemical and structural properties of **L-Octanoylcarnitine** are summarized in the tables below. These properties have been determined through a combination of computational modeling and experimental analysis.

Table 1: General and Physicochemical Properties of L-

Octanovicarnitine

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C15H29NO4 | [4] |
| Molecular Weight | 287.39 g/mol | [4] |
| IUPAC Name | (3R)-3-octanoyloxy-4- (trimethylazaniumyl)butanoate | [4] |
| CAS Number | 25243-95-2 | [4] |
| Appearance | White to off-white solid | |
| Optical Activity | $[\alpha]/D \approx -23^{\circ} \text{ (c=1 in H}_2O)$ | _ |
| Solubility | Soluble in water, methanol, and DMSO. | |
| Melting Point | Approximately 150-155 °C (decomposes) | _ |

Table 2: Structural Identifiers of L-Octanoylcarnitine



| Identifier | Value | Reference |
|------------|---|-----------|
| SMILES | CCCCCCC(=0)OINVALID- LINKCINVALID-LINK(C)C | [4] |
| InChI | InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | [4] |
| InChIKey | CXTATJFJDMJMIY- CYBMUJFWSA-N | [4] |

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural elucidation of **L-Octanoylcarnitine**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **L-Octanoylcarnitine**, confirming its identity and providing structural insights.

Protocol for LC-MS/MS Analysis:

- Sample Preparation:
 - Prepare a stock solution of L-Octanoylcarnitine in methanol at a concentration of 1 mg/mL.
 - For analysis of biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., L-Octanoylcarnitine-d3) to 1 volume of the sample.
 - Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.



- Reconstitute the dried extract in a suitable volume of the initial mobile phase.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for structural confirmation.
 - Precursor Ion (m/z): 288.2 [M+H]+.
 - Product Ions (m/z): Key fragment ions to monitor include m/z 85.0 (trimethylamine fragment) and m/z 144.1 (carnitine backbone fragment).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 350°C.
 - Collision Gas: Argon.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the confirmation of its covalent structure and stereochemistry.

Hypothetical Protocol for ¹H and ¹³C NMR Analysis:

- Sample Preparation:
 - Dissolve 5-10 mg of L-Octanoylcarnitine in 0.6 mL of deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). D₂O is suitable for observing exchangeable protons, while CD₃OD provides good solubility.
 - Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for chemical shift calibration.
 - Transfer the solution to a 5 mm NMR tube.[5][6]
- ¹H NMR Spectroscopy:
 - Spectrometer: 500 MHz or higher field strength NMR spectrometer.
 - Experiment: Standard 1D ¹H experiment.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 5 seconds to ensure full relaxation of protons.
 - Acquisition Time: 2-3 seconds.
 - Spectral Width: 0-12 ppm.
 - Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Spectroscopy:
 - Spectrometer: Same as for ¹H NMR.



- Experiment: 1D ¹³C experiment with proton decoupling.
- Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phase correction, and baseline correction.
- 2D NMR Spectroscopy (for detailed structural assignment):
 - Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded
 ¹H and ¹³C atoms.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and stereochemistry.

Hypothetical Protocol for Single-Crystal X-ray Diffraction:

- Crystallization:
 - Purity: Ensure the L-Octanoylcarnitine sample is of high purity (>98%).
 - Solvent Selection: Screen a variety of solvents and solvent mixtures to find suitable conditions for slow crystal growth. Given the amphiphilic nature of L-Octanoylcarnitine,

Foundational & Exploratory





solvent systems like ethanol/water, methanol/diethyl ether, or isopropanol/hexane could be effective.[7][8]

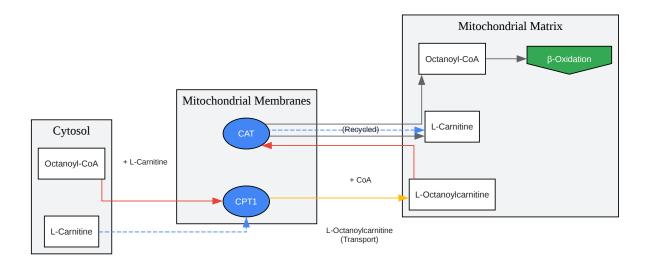
- Crystallization Method: The slow evaporation method is a common starting point. Dissolve
 the compound in a suitable solvent to near-saturation at room temperature. Loosely cap
 the vial to allow for slow evaporation of the solvent over several days to weeks.
 Alternatively, vapor diffusion (hanging or sitting drop) methods can be employed, where a
 drop of the compound solution is allowed to equilibrate with a reservoir containing a
 precipitant.
- Temperature: Maintain a constant temperature during crystallization, typically at room temperature or 4°C.
- Crystal Mounting and Data Collection:
 - Crystal Selection: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
 - Mounting: Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
 - Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
 - Data Collection: Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
- Structure Solution and Refinement:
 - Data Processing: Integrate the diffraction spots and scale the data using appropriate software (e.g., XDS or HKL-2000).
 - Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
 - Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data using software like SHELXL or Olex2.



 Validation: Validate the final crystal structure using tools like CheckCIF to ensure its quality and correctness.

Signaling Pathways and Experimental Workflows

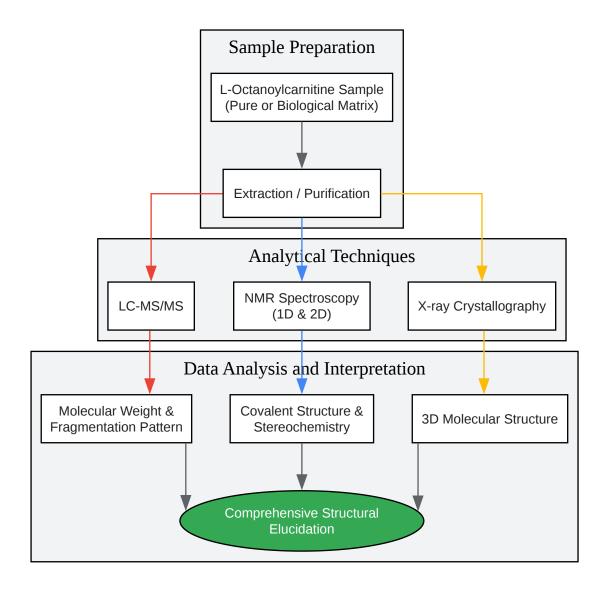
Visualizing the biological context and the analytical workflow is crucial for a comprehensive understanding of **L-Octanoylcarnitine**.



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Caption: The Carnitine Shuttle Pathway for **L-Octanoylcarnitine**.





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Caption: Workflow for the Structural Analysis of **L-Octanoylcarnitine**.

Conclusion

The structural analysis of **L-Octanoylcarnitine** is fundamental to understanding its biological significance and its implications in human health and disease. This guide has provided a comprehensive overview of its physicochemical properties and detailed experimental protocols for its characterization using mass spectrometry, NMR spectroscopy, and X-ray crystallography. The presented workflows and pathway diagrams offer a clear visual representation of the analytical process and the metabolic context of this important molecule. By employing these methodologies, researchers can gain deeper insights into the structure-function relationship of



L-Octanoylcarnitine, paving the way for advancements in diagnostics, therapeutics, and our overall understanding of cellular metabolism.

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